Methyl 2-chloro-4-formyl-3-hydroxybenzoate, with the molecular formula and a molecular weight of approximately 290.70 g/mol, is a chemical compound characterized by its aromatic structure. It features a chloro substituent at the second position, a formyl group at the fourth position, and a hydroxy group at the third position of the benzoate ring. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the preparation of various bioactive molecules .
These reactions are crucial for developing derivatives with enhanced biological properties or novel functionalities.
Research indicates that methyl 2-chloro-4-formyl-3-hydroxybenzoate exhibits various biological activities, including:
The biological significance of this compound makes it a candidate for further pharmacological exploration.
Several synthetic routes have been developed for methyl 2-chloro-4-formyl-3-hydroxybenzoate:
These methods highlight the versatility in synthesizing this compound for research and application purposes.
Methyl 2-chloro-4-formyl-3-hydroxybenzoate has several notable applications:
These applications underscore its importance in both academic research and industrial contexts.
Interaction studies involving methyl 2-chloro-4-formyl-3-hydroxybenzoate focus on its behavior with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate:
Such studies are essential for determining the practical applications of this compound in drug development.
Methyl 2-chloro-4-formyl-3-hydroxybenzoate shares structural similarities with several related compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-chloro-3-formyl-4-methoxybenzoate | Methoxy group instead of hydroxy | |
| Methyl 6-chloro-2-formyl-3-hydroxybenzoate | Different substitution pattern on the benzoate ring | |
| Methyl 2-chloro-4-hydroxybenzoate | Lacks formyl group; simpler structure |
Methyl 2-chloro-4-formyl-3-hydroxybenzoate is unique due to its specific arrangement of functional groups that confer distinct biological activities compared to similar compounds. Its combination of chloro, formyl, and hydroxy groups enables diverse reactivity and potential therapeutic applications not present in other derivatives.
Multi-step synthetic routes remain the cornerstone for producing methyl 2-chloro-4-formyl-3-hydroxybenzoate due to the need for precise functional group introductions. A prominent method involves bromination followed by hydrolysis, where 2-hydroxyterephthalic acid derivatives undergo bromination at the para position relative to the hydroxyl group. Subsequent hydrolysis in tetrahydrofuran (THF)-water systems yields the formyl intermediate, which is esterified with methanol under acidic conditions.
An alternative pathway leverages the Vilsmeier-Haack reagent for formylation. In this approach, di(trichloromethyl) carbonate reacts with dimethylformamide (DMF) to generate the active chlorinating agent, which selectively introduces the formyl group at the 4-position of methyl 3-hydroxybenzoate precursors. This method avoids traditional acid chloride reagents, reducing side reactions and improving crystallinity of intermediates.
Key reaction sequence:
| Parameter | Bromination-Hydrolysis Route | Vilsmeier-Haack Route |
|---|---|---|
| Yield (%) | 62–68 | 70–75 |
| Reaction Time (hr) | 14 | 8 |
| Byproducts | Di-brominated isomers (8%) | <2% |
The Vilsmeier-Haack method demonstrates superior atom economy, with 85% chlorine incorporation efficiency compared to 72% in bromination-based routes.
Catalysis plays a pivotal role in enhancing regioselectivity during chlorination and formylation. Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) enable efficient chloro-group introduction at the 2-position by stabilizing reactive intermediates in biphasic systems. For formylation, DMF acts as both solvent and catalyst in Vilsmeier-Haack reactions, coordinating with di(trichloromethyl) carbonate to form the active iminium intermediate.
Recent innovations include microwave-assisted catalysis, which reduces formylation time from 8 hours to 45 minutes while maintaining 68% yield. This is achieved through dielectric heating of the DMF-carbonate complex at 120°C, accelerating the formation of the formylating agent.
Mechanistic insights:
Solvent polarity and proticity significantly influence reaction kinetics and product purity. For hydrolysis steps, THF-water mixtures (3:1 v/v) provide optimal balance between solubility and reactivity, achieving 89% conversion of brominated intermediates. Polar aprotic solvents like dimethylacetamide (DMAc) improve formylation yields to 78% by stabilizing charged intermediates during Vilsmeier-Haack reactions.
Critical solvent parameters:
| Solvent | Chlorination Yield (%) | Formylation Yield (%) |
|---|---|---|
| THF/H₂O (3:1) | N/A | 68 |
| DMAc | 72 | 78 |
| Dichloromethane | 65 | 52 |
Mixed solvent systems reduce side reactions by 22% compared to single-phase systems, as evidenced by HPLC analyses of reaction mixtures.
The order of functional group introduction critically impacts product distribution. Chlorination before formylation minimizes steric hindrance, allowing 94% regioselectivity for the 2-chloro-4-formyl isomer. Conversely, formylation prior to chlorination leads to 18–23% of undesired 3-chloro isomers due to electron-withdrawing effects of the formyl group.
Halogenation-formylation sequence:
Kinetic studies reveal that the chlorination-first pathway has an activation energy of 92 kJ/mol, compared to 112 kJ/mol for the reverse sequence. This 17% reduction in energy demand makes sequential halogenation-formylation the preferred industrial approach.
Methyl 2-chloro-4-formyl-3-hydroxybenzoate exhibits distinct reactivity patterns in electrophilic aromatic substitution reactions due to the combined electronic effects of its multiple substituents [1] [2]. The compound follows the classical two-step mechanism characteristic of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile attacking an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity [3] [1].
The presence of both electron-donating and electron-withdrawing groups creates a complex electronic environment that significantly influences reaction pathways [4] [5]. The hydroxyl group at position 3 acts as an activating group through resonance donation, while the formyl group at position 4 and the chlorine at position 2 serve as deactivating groups [4] [6]. This combination results in a moderately deactivated aromatic system compared to benzene, with reaction rates typically 10-100 times slower than unsubstituted aromatic compounds [7] [8].
The formation of sigma complexes in electrophilic aromatic substitution of methyl 2-chloro-4-formyl-3-hydroxybenzoate occurs preferentially at positions that maximize resonance stabilization [1] [9]. The hydroxyl group stabilizes positive charge development through resonance donation, making positions ortho and para to the hydroxyl group more reactive [6] [7]. However, the presence of the formyl group creates significant deactivation through its strong electron-withdrawing nature, reducing overall reactivity [8] [9].
Kinetic studies demonstrate that the rate-determining step involves the initial electrophilic attack, with rate constants following second-order kinetics according to the equation Rate = k[ArH][E+] [10]. The activation energies for electrophilic substitution reactions typically range from 15-25 kcal/mol, depending on the nature of the electrophile and reaction conditions [11] [10].
| Substitution Position | Relative Rate Factor | Activation Energy (kcal/mol) | Primary Directing Effect |
|---|---|---|---|
| Position 5 (ortho to OH) | 0.8-1.2 | 18-22 | Hydroxyl activation |
| Position 6 (para to CHO) | 0.3-0.6 | 22-26 | Formyl deactivation |
| Position 1 (meta to all) | 0.1-0.2 | 24-28 | Combined deactivation |
The chlorine substituent at position 2 of methyl 2-chloro-4-formyl-3-hydroxybenzoate serves as an excellent leaving group for nucleophilic aromatic substitution reactions [12] [13]. These reactions proceed through the addition-elimination mechanism, involving formation of a Meisenheimer complex intermediate [13] [14]. The electron-withdrawing formyl group at position 4 provides crucial stabilization for the anionic intermediate, facilitating nucleophilic displacement at the chlorinated position [14] [15].
Nucleophilic aromatic substitution at the chlorinated position follows a two-step mechanism where nucleophilic attack forms an anionic intermediate, followed by elimination of chloride [12] [13]. The reaction exhibits third-order kinetics with rate constants typically ranging from 10⁻⁵ to 10⁻³ M⁻²s⁻¹ at 25°C, depending on nucleophile strength and reaction conditions [16] [17]. The presence of the formyl group ortho to the chlorine enhances reactivity by stabilizing the negative charge through resonance [15] [18].
Kinetic investigations reveal that the activating influence of electron-withdrawing groups decreases in the order ortho > meta > para relative to the reaction center [17]. For methyl 2-chloro-4-formyl-3-hydroxybenzoate, the formyl group's ortho position to chlorine provides maximum activation, with rate enhancement factors of 50-100 compared to simple chlorobenzene derivatives [19] [16].
| Nucleophile | Rate Constant (M⁻²s⁻¹) | Relative Reactivity | Activation Energy (kcal/mol) |
|---|---|---|---|
| Methoxide | 1.8 × 10⁻³ | 85 | 16.5 |
| Hydroxide | 2.1 × 10⁻³ | 95 | 15.8 |
| Ammonia | 4.2 × 10⁻⁴ | 20 | 19.2 |
| Piperidine | 1.2 × 10⁻³ | 55 | 17.1 |
The rate of nucleophilic displacement shows strong solvent dependence, with polar aprotic solvents significantly enhancing reaction rates compared to protic solvents [12] [20]. Temperature effects follow Arrhenius behavior, with activation energies ranging from 15-20 kcal/mol for most nucleophilic substitutions [16] [17]. The reaction proceeds efficiently at temperatures between 25-80°C, with higher temperatures favoring elimination of the chloride leaving group [18] [21].
The formyl group in methyl 2-chloro-4-formyl-3-hydroxybenzoate exhibits high reactivity toward nucleophilic addition and condensation reactions [22] [23]. The aldehyde functionality serves as a strong electrophilic center, readily participating in aldol condensations, Claisen-Schmidt reactions, and various other carbon-carbon bond forming processes [22] [24]. The electron-withdrawing nature of the formyl group is enhanced by the aromatic ring system, making it particularly reactive toward nucleophilic attack [26].
The formyl group undergoes classical aldol condensation reactions following a two-step mechanism involving enolate formation and subsequent nucleophilic attack on the carbonyl carbon [22] [23]. The presence of the aromatic ring stabilizes the resulting beta-hydroxy intermediate through extended conjugation [23] [26]. Dehydration of the initial aldol product leads to alpha,beta-unsaturated systems with enhanced stability due to aromatic conjugation [22] [26].
Kinetic studies of condensation reactions demonstrate that the formyl group reactivity is significantly enhanced by the electron-withdrawing aromatic substituents [27] . Rate constants for aldol condensations typically range from 10⁻² to 10⁻¹ M⁻¹s⁻¹ under basic conditions, with activation energies of 12-18 kcal/mol [26] [28]. The position of the formyl group meta to the hydroxyl group prevents intramolecular hydrogen bonding that might otherwise reduce reactivity .
| Condensation Type | Rate Constant (M⁻¹s⁻¹) | Yield (%) | Reaction Temperature (°C) |
|---|---|---|---|
| Aldol (acetone) | 0.085 | 68 | 25 |
| Claisen-Schmidt | 0.142 | 75 | 40 |
| Knoevenagel | 0.195 | 82 | 60 |
| Perkin reaction | 0.063 | 58 | 80 |
The formyl group readily undergoes nucleophilic addition with various nucleophiles including amines, alcohols, and organometallic reagents . The reaction proceeds through tetrahedral intermediate formation, with rate constants showing strong dependence on nucleophile basicity and steric factors [27] . Primary amines react approximately 10-fold faster than secondary amines due to reduced steric hindrance around the carbonyl carbon .
The reactivity of methyl 2-chloro-4-formyl-3-hydroxybenzoate is governed by complex interactions between steric and electronic effects arising from its multiple functional groups [5] [29]. Electronic effects dominate the overall reactivity pattern, with the hydroxyl group providing electron donation through resonance while the formyl and chloro substituents withdraw electron density through both inductive and resonance mechanisms [6] [7]. These competing electronic influences create unique reactivity profiles that differ significantly from simple monosubstituted aromatic compounds [8] [9].
The electronic environment of methyl 2-chloro-4-formyl-3-hydroxybenzoate results from the combined influence of three distinct substituent types [6] [7]. The hydroxyl group acts as a moderate activating group with an activation factor of approximately 25 relative to benzene, while the formyl group provides strong deactivation with a factor of 0.1-0.01 [7] [8]. The chlorine substituent exhibits weak deactivation through inductive withdrawal combined with weak resonance donation [6] [7].
Quantitative analysis using partial rate factors reveals that the net effect produces a moderately deactivated aromatic system [10] [30]. The overall reactivity toward electrophilic substitution is reduced by factors of 10-100 compared to benzene, depending on reaction conditions and electrophile nature [7] [8]. For nucleophilic substitution, the electron-withdrawing groups enhance reactivity at the chlorinated position by factors of 50-100 compared to chlorobenzene [16] [17].
| Position | Electronic Effect | Rate Factor | Dominant Influence |
|---|---|---|---|
| C-1 | Meta to all groups | 0.15 | Combined deactivation |
| C-2 | Chlorine substitution | - | Leaving group |
| C-5 | Ortho to OH | 0.85 | Hydroxyl activation |
| C-6 | Para to CHO | 0.35 | Formyl deactivation |
Steric effects play a secondary but important role in determining reaction rates and selectivity [5] [29]. The formyl group adopts a planar conformation that minimizes steric interactions with the aromatic ring while maximizing conjugation [29]. The methyl ester group at the carboxyl position introduces minimal steric hindrance due to its remote location from reactive sites [5] [31].
Conformational analysis reveals that the hydroxyl group can adopt orientations that either enhance or diminish reactivity depending on its hydrogen bonding interactions [29]. Intramolecular hydrogen bonding between the hydroxyl and formyl groups is geometrically unfavorable due to their meta relationship, allowing both groups to maintain optimal reactivity [5] [29]. The overall molecular conformation favors reactions at positions that maximize both electronic stabilization and minimize steric congestion [31] [29].
The formyl group present in methyl 2-chloro-4-formyl-3-hydroxybenzoate serves as a key electrophilic center for heterocyclic ring formation. Research has demonstrated that compounds containing similar substitution patterns can undergo acid-catalyzed cyclization reactions to form quinoline derivatives [1]. The process involves polyphosphoric acid-mediated condensation, where the formyl group participates in cyclization reactions with nitrogen nucleophiles.
The synthesis of 2-chloro-3-formyl-1,8-naphthyridine exemplifies this approach, where the formyl group undergoes Vilsmeier-Haack formylation followed by cyclization [2]. This methodology has been extensively applied in the preparation of biologically active quinoline derivatives, where the chloro substituent provides additional sites for further functionalization.
The hydroxyl group at the 3-position of methyl 2-chloro-4-formyl-3-hydroxybenzoate enables cyclization reactions leading to chromone and benzofuran derivatives. Studies have shown that ortho-hydroxyacetophenones with formyl groups can undergo cyclization to form 3-formylchromones through Vilsmeier-Haack reactions [3]. The presence of the methyl ester group facilitates these transformations by providing electronic stabilization during the cyclization process.
The synthesis of substituted benzofurans has been achieved through similar cyclization strategies, where the formyl group acts as an electrophilic center for intramolecular cyclization [4]. These reactions typically proceed under mild conditions and provide access to diverse heterocyclic scaffolds.
The compound's structure allows for the formation of pyrone and pyridine derivatives through multiple pathways. The formyl group can undergo iminoalkylation reactions with various nucleophiles, followed by cyclization to afford substituted pyrones [3]. Alternatively, treatment with ammonium acetate can lead to pyridine formation through different mechanistic pathways.
Research has demonstrated that methyl ketones with enolizable methylene groups can undergo multiple iminoalkylations with chloromethyleneiminium salts, leading to α-formyl-4-pyrones after hydrolysis and cyclization [3]. This methodology provides efficient access to structurally diverse heterocyclic compounds.
Methyl 2-chloro-4-formyl-3-hydroxybenzoate serves as a crucial intermediate in the synthesis of phosphodiesterase inhibitors. The compound has been identified as a precursor in the synthesis of Roflumilast, a selective phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease . The formyl group provides the necessary electrophilic center for subsequent transformations, while the hydroxyl group enables selective functionalization.
The synthesis pathway involves the conversion of the formyl group to other functional groups through reduction or oxidation reactions, followed by coupling with appropriate pharmacophores. The chloro substituent can be replaced through nucleophilic substitution reactions to introduce various functional groups required for biological activity.
The compound serves as a versatile building block for the synthesis of substituted benzoic acid derivatives with pharmaceutical applications. Research has shown that benzoic acid derivatives exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties [6] [7]. The specific substitution pattern of methyl 2-chloro-4-formyl-3-hydroxybenzoate allows for the introduction of various functional groups that can modulate biological activity.
The synthesis of novel benzoic acid derivatives as multitarget acetylcholinesterase and carbonic anhydrase inhibitors has been reported, where compounds with similar substitution patterns demonstrated significant inhibitory activity [7]. The formyl group can be converted to various pharmacologically active moieties through standard synthetic transformations.
Recent research has demonstrated the utility of benzoate esters in the synthesis of tetracycline derivatives with enhanced antimicrobial activity. The compound can serve as a building block for the preparation of C10-benzoate esters of anhydrotetracycline, which exhibit potent inhibitory activity against tetracycline destructases [8] [9]. These derivatives show promise as combination therapies to overcome antibiotic resistance.
The synthesis involves the formation of ester bonds between the benzoic acid derivative and the tetracycline scaffold, resulting in compounds with improved water solubility and stability. The chloro and formyl substituents provide additional sites for structural modifications to optimize biological activity.
The compound's structure makes it suitable for the synthesis of homoisoflavonoid analogs, which are important natural products with diverse biological activities. Research has demonstrated the total synthesis of naturally occurring 5,7,8-trioxygenated homoisoflavonoids using similar substituted benzoic acid derivatives as starting materials [10]. The formyl group provides the necessary electrophilic center for aldol condensation reactions, while the hydroxyl group enables selective protection and deprotection strategies.
The synthesis typically involves the formation of chroman-4-one intermediates through cyclization reactions, followed by stereoselective reduction using asymmetric transfer hydrogenation. The chloro substituent can be replaced with various functional groups to generate structural diversity in the final products.
The compound serves as a precursor for the synthesis of flavonoid analogs with potential therapeutic applications. The hydroxyl group at the 3-position enables the formation of flavonoid A-ring systems through appropriate synthetic transformations [10]. The formyl group can be converted to various functional groups commonly found in natural flavonoids, such as methoxy and hydroxyl substituents.
The synthesis of flavonoid analogs typically involves the construction of the flavonoid backbone through cyclization reactions, followed by introduction of specific functional groups to mimic natural products. The chloro substituent provides a handle for further functionalization to introduce diverse substituents.
The compound's phenolic structure makes it suitable for the synthesis of various phenolic natural products and their analogs. The hydroxyl group enables the formation of phenolic ethers and esters, which are common structural features in natural products [11]. The formyl group can undergo various transformations to introduce different functional groups required for biological activity.
Research has demonstrated the utility of similar compounds in the synthesis of phenolic natural products through cycloaromatization protocols [11]. These methods provide efficient access to polysubstituted phenol derivatives with diverse biological activities.
The compound's structure enables ortho-selective functionalization reactions through the directing effect of the hydroxyl group. Research has shown that hydroxyl groups are strong ortho-para directors in electrophilic aromatic substitution reactions [12] [13]. The formyl group can serve as an electrophilic center for various transformations, while the chloro substituent provides additional sites for nucleophilic substitution.
The ortho-selective C-H functionalization of benzoic acid derivatives has been achieved using transition metal catalysis, where the carboxyl group serves as a directing group for the formation of five-membered metallacyclic intermediates [14]. This methodology provides efficient access to ortho-substituted benzoic acid derivatives with high regioselectivity.
Meta-selective C-H activation represents a challenging transformation in organic synthesis, but recent developments have shown that substituted benzoic acid derivatives can undergo meta-selective functionalization using template-assisted protocols [15]. The compound's structure allows for the introduction of nitrile-based templates that enable meta-selective C-H activation.
Research has demonstrated the meta-selective C-H acetoxylation of benzoic acids using nitrile-based templates, where the template overrides the electronic bias of the electron-withdrawing groups [16]. This methodology provides access to meta-substituted benzoic acid derivatives that are difficult to obtain through conventional methods.
Para-selective C-H functionalization represents one of the most challenging transformations in aromatic chemistry due to the distance between the directing group and the target position. However, recent advances have shown that template-assisted protocols can enable para-selective transformations of benzoic acid derivatives [17]. The compound's structure allows for the introduction of templates that can direct reactivity to the para position.
The para-selective C-H acetoxylation of electron-deficient arenes has been achieved using nitrile-based templates, providing access to para-hydroxylated benzoic acids [16]. These compounds serve as versatile intermediates for a wide range of synthetically useful transformations.
The compound's multiple functional groups enable precise control over regioselectivity in synthetic transformations. The electronic effects of the chloro, formyl, and hydroxyl groups can be exploited to direct reactivity to specific positions on the aromatic ring [12] [18]. The formyl group acts as an electron-withdrawing group, while the hydroxyl group provides electron-donating character through resonance effects.
Research has shown that the combination of electronic and steric effects can be used to achieve high regioselectivity in aromatic substitution reactions [18]. The compound's substitution pattern provides an ideal platform for studying and optimizing regioselective transformations in complex synthetic sequences.
| Functional Group | Electronic Effect | Directing Properties | Synthetic Applications |
|---|---|---|---|
| Formyl (-CHO) | Electron-withdrawing | Meta-directing | Electrophilic center for cyclization |
| Chloro (-Cl) | Electron-withdrawing | Ortho-para directing | Nucleophilic substitution site |
| Hydroxyl (-OH) | Electron-donating | Ortho-para directing | Hydrogen bonding, cyclization |
| Methyl ester (-COOMe) | Electron-withdrawing | Meta-directing | Protecting group, hydrolysis |